Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a phenyl group, a methylphenyl group, and a dioxo-dihydro-isoindole carboxylate moiety
Preparation Methods
The synthesis of phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions . Another method involves the alkylation reaction of coumarin derivatives, which can be carried out under classical or green chemistry conditions .
Chemical Reactions Analysis
Phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or methylphenyl groups, using reagents like halogens or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other similar compounds such as cinnamaldehyde and various indole derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, cinnamaldehyde contains an aldehyde group, while indole derivatives have a nitrogen-containing heterocycle . The uniqueness of phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate lies in its combination of phenyl, methylphenyl, and dioxo-dihydro-isoindole carboxylate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15NO4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H15NO4/c1-14-6-5-7-16(12-14)23-20(24)18-11-10-15(13-19(18)21(23)25)22(26)27-17-8-3-2-4-9-17/h2-13H,1H3 |
InChI Key |
REFAAEUBKXNMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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